Fmoc-N-Me-Lys(Boc)-OH offers several advantages in peptide synthesis:
Fmoc-N-Me-Lys(Boc)-OH is valuable in various scientific research areas, including:
Fmoc-N-Methyl-Lysine with tert-Butyloxycarbonyl protection, commonly referred to as Fmoc-N-Me-Lys(Boc)-OH, is a modified amino acid derivative integral to peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group that protects the alpha-amino group and a tert-butyloxycarbonyl (Boc) group that protects the epsilon-amino group of lysine. Additionally, it contains a methyl group attached to the lysine side chain, making it particularly useful for synthesizing site-specifically lysine monomethylated peptides. This compound is pivotal in various bio
Common reagents for these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis .
The incorporation of Fmoc-N-Me-Lys(Boc)-OH into peptides significantly influences biological activity. It plays a crucial role in modulating cellular processes such as:
The synthesis of Fmoc-N-Me-Lys(Boc)-OH typically involves several steps:
These methods ensure high efficiency and yield in synthesizing this compound .
Fmoc-N-Me-Lys(Boc)-OH is widely utilized in various applications:
Research indicates that Fmoc-N-Me-Lys(Boc)-OH can interact with various biological molecules, influencing their function. For instance, studies show that peptides containing this modified lysine can modulate histone methylation, impacting chromatin structure and gene expression. Interaction studies often focus on how these modified peptides affect cellular signaling pathways and metabolic processes within different cell types .
Several compounds share structural similarities with Fmoc-N-Me-Lys(Boc)-OH but differ in their functional groups or protective strategies. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-Lys(Boc)-OH | Lacks methyl substitution on the lysine side | Standard lysine without methyl modification |
Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Alters hydrophobic interactions |
Fmoc-N-Me-Leu-OH | Similar Fmoc protection but with leucine | Different amino acid leading to distinct properties |
Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemistry variation |
These compounds highlight the uniqueness of Fmoc-N-Me-Lys(Boc)-OH by showcasing its specific methyl modification on lysine, which allows for targeted biological effects not seen in standard lysine or other derivatives .